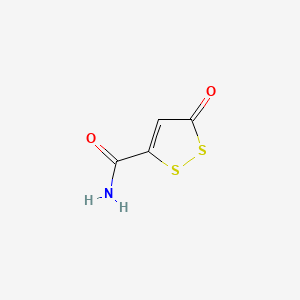

5-Oxodithiole-3-carboxamide

Description

Structure

3D Structure

Properties

CAS No. |

15995-19-4 |

|---|---|

Molecular Formula |

C4H3NO2S2 |

Molecular Weight |

161.193 |

IUPAC Name |

5-oxodithiole-3-carboxamide |

InChI |

InChI=1S/C4H3NO2S2/c5-4(7)2-1-3(6)9-8-2/h1H,(H2,5,7) |

InChI Key |

WJOAPAIPXYXLGQ-UHFFFAOYSA-N |

SMILES |

C1=C(SSC1=O)C(=O)N |

Synonyms |

3H-1,2-Dithiole-5-carboxamide,3-oxo-(7CI,8CI) |

Origin of Product |

United States |

Chemical Identity and Properties of 5 Oxodithiole 3 Carboxamide

5-Oxodithiole-3-carboxamide is a sulfur-containing heterocyclic organic compound. Its chemical structure is characterized by a five-membered 1,2-dithiole (B8566573) ring, which features two adjacent sulfur atoms. The ring also contains a ketone group (C=O) at position 5 and a carboxamide group (-C(=O)NH2) attached at the 3rd position. The presence of these functional groups suggests the potential for diverse chemical reactivity and biological activity.

| Property | Value | Source |

| CAS Number | 15995-19-4 | evitachem.comchemicalbook.com |

| Molecular Formula | C4H3NO2S2 | chemicalbook.com |

| Molecular Weight | 161.2 g/mol | chemicalbook.com |

| IUPAC Name | 3-oxo-3H-1,2-dithiole-5-carboxamide | chemicalbook.com |

Synthesis and Characterization

Common synthetic routes often involve the sulfuration of appropriate precursors. For instance, 3-oxoesters can be treated with reagents like Lawesson's reagent in combination with elemental sulfur to yield 3H-1,2-dithiole-3-thiones. mdpi.comresearchgate.net These thiones can, in some cases, be converted to their corresponding 1,2-dithiol-3-one analogs. researchgate.net Other methods include the reaction of alkynes with sulfur sources or the acid-promoted transannulation of benzotriazinones using sodium sulfide. mdpi.comacs.orgnih.gov

Characterization of the resulting compound would typically be performed using standard analytical techniques. These include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the carbon-hydrogen framework and confirm the connectivity of atoms.

Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula. iucr.org

Infrared (IR) Spectroscopy: To identify the presence of key functional groups such as the carbonyl (C=O) and amide (N-H) bonds.

Elucidation of Chemical Reactivity and Mechanistic Pathways of 5 Oxodithiole 3 Carboxamide

Oxidative Metabolism

Oxidation is a common metabolic pathway catalyzed by cytochrome P450 enzymes. nih.gov Potential oxidative reactions for 5-Oxodithiole-3-carboxamide could include:

Hydroxylation: The addition of a hydroxyl (-OH) group is a frequent metabolic step. For compounds with aromatic or aliphatic rings, hydroxylation can occur at various positions. nih.govdshs-koeln.de

Dehydrogenation: The removal of hydrogen atoms can lead to the formation of double bonds or carbonyl groups. nih.gov

Oxidative Defluorination: If the compound contains a fluorine atom, this pathway can replace it with a hydroxyl group. nih.gov

Hydrolytic Metabolism

Amide Hydrolysis: The carboxamide group (-CONH2) is susceptible to hydrolysis by amidase enzymes, which would cleave the amide bond to form a carboxylic acid. This is a common metabolic pathway for carboxamide-containing compounds. nih.govnih.gov

Reductive Metabolism

While less common than oxidation, reduction can also occur, particularly for compounds with specific functional groups, under certain physiological conditions.

Phase Ii Biotransformation Pathways

Glucuronidation

Glucuronidation is a major Phase II pathway where UDP-glucuronosyltransferases (UGTs) catalyze the transfer of glucuronic acid to the substrate. dshs-koeln.denih.gov Functional groups such as hydroxyls and carboxylic acids, which may be introduced during Phase I metabolism, are common sites for glucuronidation.

Sulfation

Sulfotransferases (SULTs) catalyze the transfer of a sulfonate group to hydroxyl or amino groups. This is another important conjugation reaction that enhances the water solubility of metabolites. nih.gov

Glutathione Conjugation

Glutathione S-transferases (GSTs) can conjugate the compound or its metabolites with glutathione, a tripeptide. This pathway is often involved in the detoxification of reactive electrophilic metabolites. nih.gov

Identification of Key Metabolites

Based on the general principles of drug metabolism and studies of structurally related compounds, the following table outlines the potential key metabolites of 5-Oxodithiole-3-carboxamide.

| Metabolite ID | Proposed Structure/Modification | Metabolic Pathway |

| M1 | Hydroxylated this compound | Phase I: Oxidation (Hydroxylation) |

| M2 | 5-Oxodithiole-3-carboxylic acid | Phase I: Hydrolysis (Amide cleavage) |

| M3 | Dihydrodiol derivative | Phase I: Oxidation |

| M4 | Glucuronide conjugate of M1 | Phase II: Glucuronidation |

| M5 | Glucuronide conjugate of M2 | Phase II: Glucuronidation |

| M6 | Sulfate conjugate of M1 | Phase II: Sulfation |

Enzymes Involved in Biotransformation

The biotransformation of 5-Oxodithiole-3-carboxamide is likely mediated by a variety of enzymes, primarily from the Cytochrome P450 and UGT superfamilies.

| Enzyme Family | Specific Isoforms (Examples) | Role in Metabolism |

| Cytochrome P450 (CYP) | CYP3A4, CYP2D6, CYP2C19, CYP1A2 | Catalyze Phase I oxidative reactions such as hydroxylation and dehydrogenation. dshs-koeln.de |

| UDP-Glucuronosyltransferases (UGT) | UGT1A1, UGT1A3, UGT2B7 | Mediate Phase II glucuronidation of Phase I metabolites. dshs-koeln.de |

| Sulfotransferases (SULT) | SULT1A1, SULT1E1 | Catalyze Phase II sulfation reactions. |

| Amidases | N/A | Responsible for the hydrolysis of the carboxamide bond. |

Summary of Metabolic Profile

Identification and Characterization of Metabolites Using Advanced Analytical Techniques

There are no available studies that have identified or characterized metabolites of this compound using advanced analytical techniques such as liquid chromatography-mass spectrometry (LC-MS/MS) or nuclear magnetic resonance (NMR) spectroscopy in any non-human biological matrix.

Enzymatic Biotransformations and Metabolic Stability in Isolated Systems (e.g., liver microsomes, S9 fractions)

No data has been published on the enzymatic biotransformation or metabolic stability of this compound in isolated in vitro systems. This includes a lack of information regarding its half-life or clearance rates when incubated with liver microsomes or S9 fractions from any preclinical species.

Proposed Metabolic Pathways and Key Biotransformation Reactions (e.g., hydroxylation, hydrolysis, conjugation)

Due to the absence of metabolite identification studies, no specific metabolic pathways have been proposed for this compound. Consequently, key biotransformation reactions such as hydroxylation, hydrolysis of the carboxamide group, or conjugation reactions have not been documented for this compound.

Comparative Metabolism Across Relevant Non-Human Biological Systems

There is no information available that compares the metabolism of this compound across different non-human species (e.g., rat, mouse, dog). Such studies are critical in preclinical development to understand interspecies differences in drug metabolism.

Influence of Structural Modifications on Metabolic Profile and Clearance in Pre-clinical Models

No research has been published that investigates how structural modifications to the this compound scaffold would influence its metabolic profile or clearance in any preclinical model.

Advanced Spectroscopic and Analytical Techniques for the Characterization of this compound

The definitive characterization and structural elucidation of novel chemical entities are foundational to modern chemical research. For a heterocyclic compound such as this compound, a multifaceted analytical approach is employed to confirm its identity, structure, and purity. This involves a suite of advanced spectroscopic and chromatographic techniques, each providing a unique piece of the structural puzzle.

Future Research Directions and Academic Prospects for 5 Oxodithiole 3 Carboxamide

Development of Novel Synthetic Strategies for Accessing Underexplored Derivatives

The synthesis of diverse analogs is fundamental to exploring the structure-activity relationships (SAR) of the 5-oxodithiole-3-carboxamide core. Future efforts will likely focus on creating more efficient and versatile synthetic routes to access previously unexplored chemical space. This includes the development of one-pot reactions and multicomponent reactions to streamline the synthesis process. frontiersin.org For instance, novel strategies could be inspired by established methods for creating other carboxamide derivatives, such as the multi-step synthesis of pyridine-3-carboxamide (B1143946) analogs or the coupling reactions used for isoxazole-carboxamide derivatives. nih.govnih.gov

The exploration of solid-phase synthesis methodologies, similar to those used for 4-oxo-1,4-dihydroquinoline-3-carboxamides, could facilitate the rapid generation of compound libraries for high-throughput screening. ucl.ac.be Furthermore, the development of green synthetic approaches, utilizing environmentally benign solvents and catalysts, will be a critical aspect of future synthetic work. frontiersin.org The ability to introduce a wide range of substituents onto the dithiole ring and the carboxamide moiety will be crucial for fine-tuning the compound's properties for specific applications.

Expansion of Computational Modeling Capabilities for De Novo Design and Lead Optimization

Computational modeling is an indispensable tool in modern drug discovery, and its application to the this compound scaffold is expected to expand significantly. De novo design frameworks, which computationally generate novel molecular structures with desired properties, will be instrumental in creating new derivatives with enhanced potency and selectivity. plos.orgnih.gov These methods, often coupled with molecular dynamics simulations, can predict the binding modes and affinities of designed compounds, thereby prioritizing synthetic efforts. nih.gov

Advanced computational techniques can also be used for lead optimization. By building robust Quantitative Structure-Activity Relationship (QSAR) models, researchers can predict the biological activity of virtual compounds and identify key structural features that govern their function. nih.gov This in silico screening process can significantly reduce the time and cost associated with experimental testing. nih.gov The integration of sophisticated algorithms and increased computational power will continue to refine the accuracy of these predictive models, accelerating the journey from hit to lead. imb.am

Comprehensive Elucidation of the Broader Biological Target Landscape and Polypharmacology

A critical area of future research will be to comprehensively map the biological targets of this compound derivatives. While initial studies may have identified primary targets, understanding the full spectrum of protein interactions, or polypharmacology, is essential for predicting both therapeutic effects and potential side effects. scielo.org.mx Techniques such as affinity purification coupled with mass spectrometry can be employed to identify the cellular binding partners of these compounds. rsc.org

The concept of polypharmacology, where a single drug interacts with multiple targets, is increasingly recognized as a potential therapeutic advantage, particularly in complex diseases. scielo.org.mx For example, a compound that modulates multiple nodes in a disease pathway may exhibit superior efficacy. Computational approaches, including target fishing and data mining of drug side effects, can help to predict and rationalize the polypharmacological profiles of this compound analogs. scielo.org.mx A deeper understanding of this "off-target" activity will be crucial for both drug repurposing and the development of safer, more effective medicines. nih.gov

Integration with Advanced Cheminformatics and Data Science Approaches in Drug Discovery

The fields of cheminformatics and data science are revolutionizing drug discovery by enabling the analysis of vast and complex datasets. pharmaphorum.comneovarsity.org For the this compound scaffold, these approaches can be used to analyze structure-activity relationships, predict ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, and identify promising lead compounds from large virtual libraries. nih.govnih.gov

Machine learning algorithms, a cornerstone of data science, can be trained on existing experimental data to build predictive models for a wide range of biological and physicochemical properties. nih.goveithealth.eu These models can then be used to screen virtual compounds, prioritizing those with the most favorable predicted profiles for synthesis and experimental testing. tableau.com The integration of cheminformatics tools will also be vital for managing and analyzing the large datasets generated from high-throughput screening and other experimental assays. pharmaphorum.comneovarsity.org As the volume of chemical and biological data continues to grow, the application of these advanced computational methods will become increasingly critical for efficient and successful drug discovery programs. mdpi.comjmlr.org

Exploration of Unique Chemical Reactivity for Material Science or Catalytic Applications

Beyond its therapeutic potential, the unique chemical structure of the this compound core may lend itself to applications in material science and catalysis. The dithiole ring, with its sulfur atoms and carbonyl group, could exhibit interesting electronic and photophysical properties, making it a candidate for novel organic electronic materials. The potential for these compounds to self-assemble into ordered structures could also be explored for the development of new functional materials.

Q & A

Q. How can batch-to-batch variability in synthesis impact reproducibility, and how is it mitigated?

- Methodological Answer : Variability arises from impurities in starting materials or inconsistent reaction quenching. Solutions include:

- Strict QC via HPLC (>95% purity threshold).

- Standardized purification (flash chromatography with defined solvent gradients).

- Detailed SOPs for critical steps (e.g., stirring rate during crystallization) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.